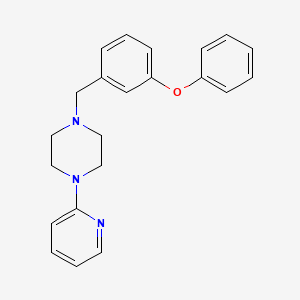

1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes are used to create potential dopamine receptor ligands, indicating the compound's relevance in pharmacological research (Yang Fang-wei, 2013). Another synthesis approach involves the Hantzsch-like three-component synthesis, linking piperazine cores via 2-phenoxyethanone linkage to create novel hybrid molecules with potential pharmacokinetic benefits (Mostafa E. Salem et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of similar compounds often utilizes spectroscopic methods such as 1H NMR, 19F NMR, and ESI-MS to confirm the structures of intermediates and target compounds. These techniques provide detailed insights into the molecular architecture and functional groups present in the compound, which are critical for understanding its chemical behavior and interaction with biological receptors (Li Gu-ca, 2014).

Chemical Reactions and Properties

The chemical reactions involving piperazine derivatives can include interactions with various receptors, as demonstrated by in vitro receptor binding assays. These assays help determine the affinity constants of the compounds for specific receptors, such as dopamine receptors, indicating their potential as ligands and their pharmacological relevance (Li Gu-ca, 2014).

Applications De Recherche Scientifique

Synthesis and Receptor Binding

1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine and its analogs have been synthesized for various studies, including receptor binding assays. For example, Li Guca (2014) conducted research on the synthesis of pyrazolo[1,5-α]pyridine derivatives, which are structurally similar to 1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine. These compounds showed potential as dopamine D4 receptor ligands, suggesting applications in studying neurotransmitter systems (Li Guca, 2014).

Antioxidant Applications in Polymers

Jigar Desai et al. (2004) explored the synthesis and characterization of hindered-phenol-containing amine moieties, such as 1-phenyl-4-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperazine, for use as antioxidants in polypropylene copolymers. The study highlights the role of phenolic and amino groups in enhancing the thermal stability of polymers, which is crucial in material science and engineering (Desai et al., 2004).

Development of Therapeutic Agents

Research into 1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine derivatives has led to the development of potential therapeutic agents. For instance, Bradbury et al. (2013) discovered AZD3514, a small-molecule androgen receptor downregulator, by modifying a lead compound structurally similar to 1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine. This compound showed promise for treating advanced prostate cancer (Bradbury et al., 2013).

Use in Fuel Stabilization

Compounds similar to 1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine have been utilized in the stabilization of diesel fuels. Koshelev et al. (1996) examined the effectiveness of various additives, including sterically hindered phenol derivatives, in enhancing the stability of diesel fuel, demonstrating its importance in the energy sector (Koshelev et al., 1996).

Radiolabeled Antagonists for PET Studies

1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine derivatives have been used in the development of radiolabeled antagonists for positron emission tomography (PET) studies. Plenevaux et al. (2000) discussed the synthesis and applications of [18F]p-MPPF, a 5-HT1A antagonist, for studying serotonergic neurotransmission, showcasing its significance in neuroimaging and brain research (Plenevaux et al., 2000).

Propriétés

IUPAC Name |

1-[(3-phenoxyphenyl)methyl]-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-2-8-20(9-3-1)26-21-10-6-7-19(17-21)18-24-13-15-25(16-14-24)22-11-4-5-12-23-22/h1-12,17H,13-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSUSFFGWQNNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Phenoxyphenyl)methyl]-4-(2-pyridyl)piperazine | |

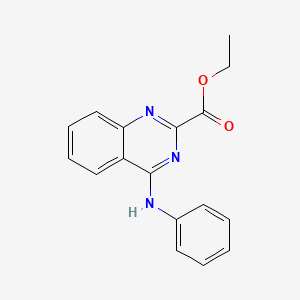

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)

![2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5646569.png)

![5-acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5646578.png)

![[(3R*,4R*)-1-(5-fluoro-2-methoxybenzoyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5646593.png)

![(4-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5646603.png)

![phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5646626.png)

![2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5646635.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B5646641.png)

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646663.png)